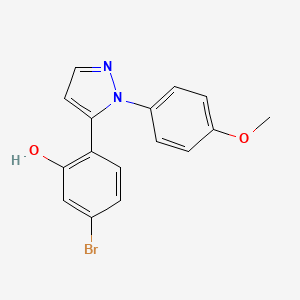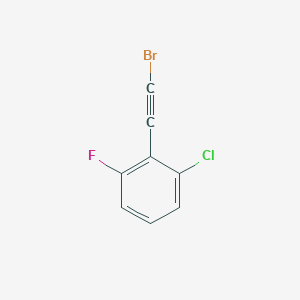
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of “2-(2-bromoethyl)benzoic acid methyl ester” involves a process where 2-formyl benzoic acid methylester reacts with methyl triphenylphosphine hydroiodide in the presence of a strong base . Another method involves the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution, yielding selectively 2-ethynyl-naphthalene or 2-(bromoethynyl)naphthalene depending on the electrolysis conditions .Molecular Structure Analysis
The molecular structure of related compounds like “(2-bromoethynyl)silane” contains 6 bonds; 3 non-H bonds, 1 multiple bond, and 1 triple bond . The 3D structure of these compounds can be viewed using specific software .Chemical Reactions Analysis
The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution yields selectively 2-ethynyl-naphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions . This study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “(2-bromoethynyl)trimethylsilane” include a molecular weight of 177.12 and a storage temperature of 4°C . The compound is a liquid .Wissenschaftliche Forschungsanwendungen
Electrochemical Procedures
- Field : Chemistry
- Application : Alkynes, including “2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene”, are used as building blocks, intermediates, and products in electrochemical procedures . These procedures represent a selective and environmentally friendly approach for fine chemicals preparation .
- Methods : The use of electricity instead of classical chemical reagents is economically and ecologically attractive . Alkynes’ triple C-C bond has a key role in many chemical transformations, and a growing attention has been recently paid to its electrochemical reactivity .
- Results : The use of alkynes as building blocks or intermediates or products in the electrochemical synthesis has been presented in various studies .
Medicine and Electronic Industry
- Field : Medicine and Electronics
- Application : “(2-Bromophenylethynyl)trimethylsilane”, a compound similar to “2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene”, finds a wide range of applications in the medicine and electronic industry .
- Methods : The reaction of “(2-bromophenylethynyl)trimethylsilane” with trimethyl borate yielded the alkynearylboronic acid .
- Results : This reaction is used in the production of various products in the medicine and electronic industry .
Synthesis of Arylalkynes
- Field : Organic Chemistry
- Application : Alkynes are used in the synthesis of arylalkynes, a class of compounds that have wide applications in various fields .
- Methods : The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions . By simply changing the working potential and the supporting electrolyte, the reaction can be directed towards the synthesis of the terminal alkyne (Et4NBF4) or the bromoalkyne (NaClO4) .
- Results : This study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .
Synthesis of Arylalkynes
- Field : Organic Chemistry
- Application : Alkynes are used in the synthesis of arylalkynes, a class of compounds that have wide applications in various fields .
- Methods : The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions . By simply changing the working potential and the supporting electrolyte, the reaction can be directed towards the synthesis of the terminal alkyne (Et4NBF4) or the bromoalkyne (NaClO4) .
- Results : This study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .
Safety And Hazards
Zukünftige Richtungen
The on-surface synthesis of carbon nanostructures, which could potentially include “2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene”, has attracted tremendous attention due to their unique properties and numerous applications in various fields . The development of scanning tunneling microscope (STM) and noncontact atomic force microscope (nc-AFM) technologies has enabled the characterization of on-surface fabricated nanostructures at the atomic and even single-bond level .
Eigenschaften
IUPAC Name |
2-(2-bromoethynyl)-1-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDBFTHIYSHYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



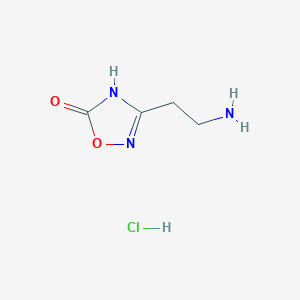
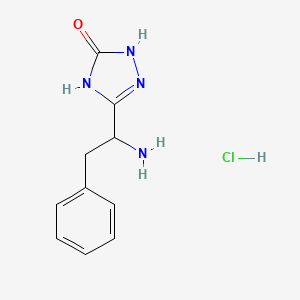
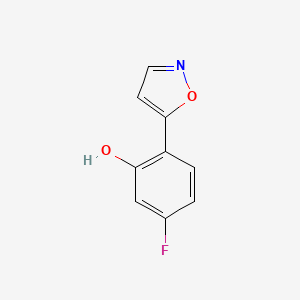
![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)
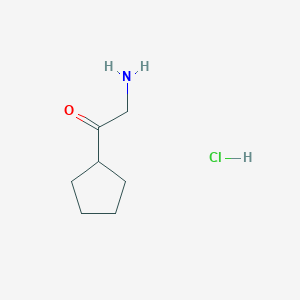
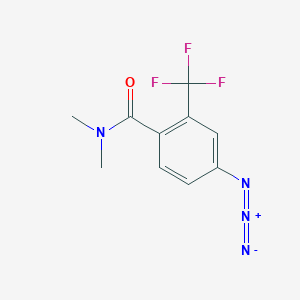
![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)
![2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384556.png)
![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)
